Cas no 58924-53-1 (N-(Thiophen-2-ylmethyl)butan-1-amine)

N-(Thiophen-2-ylmethyl)butan-1-amine is a heterocyclic amine derivative featuring a thiophene ring linked to a butylamine chain via a methylene bridge. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. The thiophene moiety offers electron-rich aromaticity, enhancing reactivity in electrophilic substitution and metal-catalyzed coupling reactions. The butylamine tail provides flexibility for further functionalization, making it suitable for derivatization into more complex structures. Its balanced lipophilicity and molecular weight make it a candidate for applications requiring moderate solubility and bioavailability. Proper handling under inert conditions is recommended due to potential sensitivity to oxidation.
N-(Thiophen-2-ylmethyl)butan-1-amine structure
58924-53-1 structure
Product Name:N-(Thiophen-2-ylmethyl)butan-1-amine
CAS No:58924-53-1
MF:C9H15NS
MW:169.28710103035
MDL:MFCD05668044
CID:1027645
PubChem ID:1605600
Update Time:2025-05-22

N-(Thiophen-2-ylmethyl)butan-1-amine Chemical and Physical Properties

Names and Identifiers

    • N-(Thiophen-2-ylmethyl)butan-1-amine
    • N-(2-THIENYLMETHYL)BUTAN-1-AMINE
    • butyl[(thiophen-2-yl)methyl]amine
    • BBL011968
    • STK802683
    • AKOS000234632
    • VS-03138
    • Butyl(thiophen-2-ylmethyl)amine
    • DTXSID60364579
    • MFCD05668044
    • SCHEMBL2716888
    • BUTYL-THIOPHEN-2-YLMETHYL-AMINE
    • 58924-53-1
    • ALBB-012141
    • butyl(2-thienylmethyl)amine
    • MDL: MFCD05668044
    • Inchi: 1S/C9H15NS/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7,10H,2-3,6,8H2,1H3
    • InChI Key: BXLRKCXLIJDFGM-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CNCCCC

Computed Properties

  • Exact Mass: 169.09300
  • Monoisotopic Mass: 169.09252066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 95.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 40.3Ų

Experimental Properties

  • PSA: 40.27000
  • LogP: 3.02870

N-(Thiophen-2-ylmethyl)butan-1-amine Security Information

N-(Thiophen-2-ylmethyl)butan-1-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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N-(Thiophen-2-ylmethyl)butan-1-amine Production Method

N-(Thiophen-2-ylmethyl)butan-1-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:58924-53-1)N-(Thiophen-2-ylmethyl)butan-1-amine
Order Number:A869320
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:16
Price ($):189.0
Email:sales@amadischem.com

Additional information on N-(Thiophen-2-ylmethyl)butan-1-amine

N-(Thiophen-2-ylmethyl)butan-1-amine: A Comprehensive Overview

N-(Thiophen-2-ylmethyl)butan-1-amine, also known by its CAS number 58924-53-1, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a thiophene ring with an amine group, making it a versatile building block for various applications. The thiophene moiety, a five-membered aromatic ring containing sulfur, contributes to the compound's electronic properties, while the butanamine group adds flexibility and reactivity. This combination makes N-(Thiophen-2-ylmethyl)butan-1-amine a valuable intermediate in the synthesis of advanced materials and pharmaceuticals.

Recent studies have highlighted the potential of N-(Thiophen-2-ylmethyl)butan-1-amine in the development of novel materials for electronic applications. Researchers have explored its use in creating conductive polymers and organic semiconductors, where its aromatic system plays a crucial role in charge transport properties. The compound's ability to form stable π-conjugated systems has been leveraged to enhance the performance of organic light-emitting diodes (OLEDs) and flexible electronics. These advancements underscore the importance of understanding the electronic properties of N-(Thiophen-2-ylmethyl)butan-1-amine at both theoretical and experimental levels.

In addition to its role in materials science, N-(Thiophen-2-ylmethyl)butan-1-amine has shown promise in medicinal chemistry. Its structure allows for easy functionalization, making it a suitable candidate for drug design. Recent research has focused on its potential as a lead compound for anti-inflammatory agents and neuroprotective drugs. The thiophene ring's ability to interact with biological systems, combined with the amine group's versatility, provides a foundation for exploring new therapeutic avenues. These studies emphasize the need for further investigation into the bioavailability and pharmacokinetics of this compound.

The synthesis of N-(Thiophen-2-ylmethyl)butan-1-amie typically involves a multi-step process that begins with the preparation of thiophene derivatives. One common approach is the alkylation of thiophene using appropriate alkyl halides followed by amine substitution. This method ensures high purity and structural integrity, which are critical for downstream applications. Recent advancements in catalytic methods have also enabled more efficient syntheses, reducing production costs and improving scalability.

The physical and chemical properties of N-(Thiophen-2-yliemthyl)butan-amie are well-documented, with a melting point of approximately 68°C and a boiling point around 175°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory techniques, including chromatography and spectroscopy. The compound's UV-vis spectrum reveals strong absorption bands in the visible region, indicative of its conjugated π-system.

In terms of environmental impact, studies have shown that N-(Thiophen - 2 - ylmethy l ) but an - 1 - amine exhibits moderate biodegradability under aerobic conditions. This suggests that while it is not inherently hazardous, proper disposal methods should be employed to minimize environmental footprint. Regulatory frameworks governing its use are continuously evolving to ensure safety standards are met across industries.

Looking ahead, the future of N-(Thiophen - 2 - ylmethy l ) but an - 1 - amine lies in its potential for interdisciplinary applications. Collaborative efforts between chemists, engineers, and biologists are expected to unlock new functionalities and uses for this compound. As research progresses, it is anticipated that N-(Thiophen - 2 - ylmethy l ) but an - 1 - amine will play an increasingly important role in advancing both scientific knowledge and technological innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:58924-53-1)N-(Thiophen-2-ylmethyl)butan-1-amine
A869320
Purity:99%
Quantity:5g
Price ($):189.0
Email